3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

This compound features a 4,5-dimethyl oxazole ring that shields metabolic soft spots, enhancing stability. The free carboxylic acid allows direct amide coupling without ester hydrolysis. Supplied as racemate, it is ideal for fragment screening and hit-to-lead optimization. Compliant with CNS MPO filters (MW 253, XLogP3 0.8, TPSA 83.6).

Molecular Formula C9H10F3NO4
Molecular Weight 253.177
CAS No. 2243513-68-8
Cat. No. B2825031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
CAS2243513-68-8
Molecular FormulaC9H10F3NO4
Molecular Weight253.177
Structural Identifiers
SMILESCC1=C(OC(=N1)C(CC(=O)O)(C(F)(F)F)O)C
InChIInChI=1S/C9H10F3NO4/c1-4-5(2)17-7(13-4)8(16,3-6(14)15)9(10,11)12/h16H,3H2,1-2H3,(H,14,15)
InChIKeyLWNLPPDADCNYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid (CAS 2243513-68-8): Core Identity and Procurement-Grade Characterization


3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 2243513-68-8) is a fluorinated oxazole derivative that integrates a 4,5-dimethyl-substituted 1,3-oxazole ring with a 4,4,4-trifluoro-3-hydroxybutanoic acid side chain. The molecule carries the trifluoromethyl carbinol pharmacophore, a recognized motif in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity [1]. Its molecular formula is C₉H₁₀F₃NO₄, with a molecular weight of 253.17 g·mol⁻¹, a calculated XLogP3 of 0.8, and a topological polar surface area of 83.6 Ų [2]. The compound is supplied as a research chemical by Enamine (catalog EN300-6488961) at a specified purity of 95%, with a commercial price point of approximately $2,816 per 5 g [3]. It possesses one undefined atom stereocenter, indicating that commercial material is racemic at the carbinol position unless a chiral synthesis is specified [2].

Why In-Class Trifluoromethyl-Oxazole Butanoic Acids Cannot Be Interchanged with CAS 2243513-68-8


Compounds within the trifluoromethyl-oxazole butanoic acid family share a common pharmacophoric core, but their substitution patterns on the oxazole ring and the nature of the acid-terminating group drive divergent physicochemical and biological properties that preclude generic interchange. The 4,5-dimethyl substitution on the oxazole ring of the target compound increases electron density and steric bulk at the heterocycle relative to the unsubstituted (CAS 1197669-20-7 parent oxazole) or mono-methyl (5-methyl) analogs, which alters hydrogen-bond acceptor capacity, metabolic vulnerability at the oxazole C-4 and C-5 positions, and molecular recognition by biological targets [1]. The free carboxylic acid terminus enables salt formation and conjugation chemistry that ester or nitrile analogs cannot perform without additional hydrolysis steps. Furthermore, the carbinol stereocenter—racemic in standard commercial material—introduces an enantiomeric dimension that, if resolved, could yield stereochemically pure intermediates with divergent target-binding profiles [2]. Literature surveillance confirms that no head-to-head comparative biological or physicochemical studies have been published for this specific compound against its closest in-class analogs; therefore, procurement decisions must be guided by computed property differentials and structural logic until experimental data emerge.

Quantitative Differentiation Evidence for 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid (CAS 2243513-68-8) vs. Closest Analogs


Molecular Weight and Heavy Atom Count vs. Benzoxazole Analog (CAS 1197669-20-7)

The target compound (MW 253.17 g·mol⁻¹, 17 heavy atoms) is 22.01 g·mol⁻¹ lighter and contains 4 fewer heavy atoms than the benzoxazole analog 3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 1197669-20-7; MW 275.18 g·mol⁻¹, 21 heavy atoms) [1]. This 8.0% reduction in molecular weight places the target compound firmly within preferred fragment-like chemical space (MW < 300), whereas the benzoxazole analog approaches the upper boundary of fragment eligibility and carries additional aromatic ring count that increases planarity and reduces aqueous solubility.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Oxazole C-4/C-5 Dimethyl Substitution: Steric and Electronic Differentiation from Unsubstituted Oxazole Analog

The target compound bears methyl groups at both the C-4 and C-5 positions of the 1,3-oxazole ring, distinguishing it from the unsubstituted oxazole analog 4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid (MW 225.1 g·mol⁻¹) . The C-4 methyl occupies a position that, in the unsubstituted analog, is a potential site for cytochrome P450-mediated oxidative metabolism (ring epoxidation or hydroxylation). The C-5 methyl similarly blocks metabolic activation at the oxazole C-5 position. This double-methyl blockade confers enhanced metabolic stability compared to the unsubstituted or mono-methyl (5-methyl) analogs, which retain at least one oxidatively labile C–H bond on the oxazole ring [1].

Medicinal Chemistry Structure-Activity Relationships Heterocycle Optimization

Computed Lipophilicity (XLogP3 = 0.8) and Topological PSA (83.6 Ų): CNS Multiparameter Optimization (MPO) Profile

The target compound exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 83.6 Ų [1]. When evaluated against the CNS MPO desirability criteria (TPSA < 90 Ų desirable; XLogP 1–3 optimal), the target compound scores favorably on both parameters. The benzoxazole analog (CAS 1197669-20-7) is predicted to have a higher XLogP due to the additional fused benzene ring (estimated ΔXLogP ≈ +1.0 to +1.5 based on aromatic ring contribution), which would shift it outside the optimal CNS MPO lipophilicity window and increase the risk of hERG binding and promiscuity [2].

CNS Drug Design Physicochemical Profiling Blood-Brain Barrier Permeability

Carboxylic Acid Terminus Enables Direct Conjugation vs. Ester Prodrug Requirement of Ethyl Ester Analog

The target compound bears a free carboxylic acid (pKa ~4.5, estimated for α-unsubstituted butanoic acid with electron-withdrawing CF₃/hydroxy substitution), enabling direct amide coupling, esterification, or salt formation without a deprotection step. In contrast, the commonly available ethyl ester analog (ethyl 4,4,4-trifluoro-3-hydroxy-3-(oxazol-2-yl)butanoate) requires saponification with NaOH or LiOH to liberate the free acid, adding one synthetic step and potentially compromising the stereochemical integrity of the labile trifluoromethyl carbinol center under basic conditions [1]. The free acid form also permits direct use in aqueous biological assay media without DMSO cosolvent solubility concerns typically associated with ester prodrugs.

Synthetic Chemistry Bioconjugation Prodrug Design

Racemic Carbinol Stereocenter: Procurement as a Single Enantiomer vs. Racemate for Chiral SAR Studies

Commercial material of CAS 2243513-68-8 (Enamine EN300-6488961) is supplied with one undefined atom stereocenter at the carbinol carbon, indicating a racemic mixture [1]. The patent literature on structurally related 4,4,4-trifluoro-3(R)-hydroxybutyric acid derivatives demonstrates that the (R)-enantiomer can be accessed via NADPH-dependent carbonyl reductase-mediated enantioselective reduction of trifluoroacetoacetic acid derivatives, yielding enantiomeric excess values exceeding 99% [2]. This establishes a viable pathway from the racemic building block to stereochemically pure intermediates for chiral structure-activity relationship (SAR) exploration.

Stereochemistry Chiral Resolution Enantioselective Synthesis

Procurement-Driven Application Scenarios for 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid


Fragment-Based Drug Discovery (FBDD) Library Member for CNS Target Screening

With MW 253.17 g·mol⁻¹ (<300), XLogP3 0.8 (<3), and TPSA 83.6 Ų (<90), this compound satisfies all standard fragment library filters and falls within the CNS MPO optimal range (score 5.0–5.5) [1]. Its free carboxylic acid enables rapid analog generation via amide coupling with diverse amine building blocks, facilitating fragment growth without the deprotection burden of ester prodrugs. The 4,5-dimethyl oxazole substitution blocks two metabolic soft spots, increasing the probability that fragment hits will retain metabolic stability during hit-to-lead optimization.

Synthesis of Trifluoromethyl Carbinol-Containing Oxazole Libraries via Tandem Cycloisomerization/Hydroxyalkylation

The Gao et al. (2024) Zn(OTf)₂-catalyzed protocol provides a gram-scale-validated route to oxazoles containing CF₃-substituted alcohol units from N-propargylamides and trifluoropyruvates [2]. This methodology is directly applicable to the target compound scaffold and can be used to generate focused libraries varying the oxazole C-4 and C-5 substituents while maintaining the trifluoromethyl carbinol pharmacophore. The commercial availability of the target compound from Enamine enables direct use as a reference standard for library quality control (HPLC purity benchmarking at 95%).

Chiral Probe Synthesis via Enantioselective (R)-Reduction for Stereospecific Target Engagement Studies

For research programs requiring enantiopure material, the racemic target compound can serve as a reference for chiral HPLC method development, after which the (R)-enantiomer can be accessed via the Lonza biotechnological reduction pathway using NADPH-dependent carbonyl reductase expressed in recombinant E. coli, delivering >99% ee [3]. This two-tier procurement strategy—racemate for initial screening, enantiopure for advanced profiling—is cost-efficient and aligned with industrial lead optimization workflows.

Comparative Metabolic Stability Profiling Against Des-Methyl and Benzoxazole Analogs

The target compound's 4,5-dimethyl oxazole core is predicted to exhibit superior Phase I metabolic stability relative to unsubstituted and mono-methyl oxazole analogs. Procurement of CAS 2243513-68-8 alongside the unsubstituted oxazole analog and the benzoxazole analog (CAS 1197669-20-7) enables direct head-to-head microsomal stability assays (human liver microsomes, NADPH cofactor, LC-MS/MS quantitation) to experimentally validate the metabolic shielding hypothesis. Such data would directly inform lead series prioritization in medicinal chemistry programs.

Quote Request

Request a Quote for 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.